molecular formula C16H23N3O3 B3866385 2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide

Cat. No.: B3866385
M. Wt: 305.37 g/mol
InChI Key: ILEHGQYBFBIDGK-UHFFFAOYSA-N
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Description

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a benzylcarbamoyl group, and a methylpentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide typically involves multiple steps, starting from readily available precursors One common method involves the acylation of an amine with an acetic anhydride to form the acetamido groupThe final step involves the formation of the methylpentanamide backbone through a series of condensation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N-benzylacrylamide
  • 2-acetamido-N-benzyl-3-methoxypropionamide
  • 2-acetamido-N-benzyl-2-hydroxyacetamide

Uniqueness

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .

Properties

IUPAC Name

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11(2)9-14(18-12(3)20)15(21)19-16(22)17-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHGQYBFBIDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(=O)NCC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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